![molecular formula C14H20BrNO3 B6630325 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide](/img/structure/B6630325.png)
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide, also known as BDMB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular weight of 356.3 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cell proliferation and survival. Specifically, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of AKT, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide in lab experiments is its specificity for AKT inhibition, which can help to reduce off-target effects. Additionally, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been shown to have good bioavailability and can readily cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research involving 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide. One area of interest is the development of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide analogs with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide and its potential use in the treatment of neurodegenerative diseases. Finally, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide may also have potential applications in other areas of research, such as the development of novel cancer treatments.
Synthesemethoden
The synthesis of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 3-hydroxy-2,3-dimethylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer and melanoma. Additionally, 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,14(3,4)18)16-12(17)10-8-9(19-5)6-7-11(10)15/h6-8,18H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSUKDDPCUYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NC(=O)C1=C(C=CC(=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.